LY 395756

概要

説明

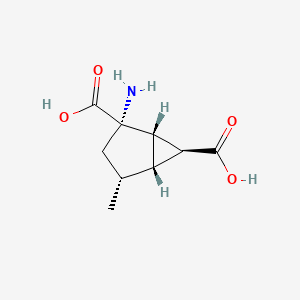

LY395756は、代謝型グルタミン酸受容体2の作動薬であり、代謝型グルタミン酸受容体3の拮抗薬として作用する化合物です。この化合物は、統合失調症や不安などのさまざまな神経精神疾患における潜在的な治療効果について研究されています .

2. 製法

LY395756の合成には、アミノ基とカルボン酸基を持つ二環式構造の形成など、いくつかのステップが含まれます。LY395756の工業生産方法は広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路が含まれている可能性があります。

3. 化学反応の分析

LY395756は、以下を含むさまざまな化学反応を起こします。

作用機序

LY395756は、代謝型グルタミン酸受容体2の作動薬であり、代謝型グルタミン酸受容体3の拮抗薬として作用することによって効果を発揮します。この二重作用は、これらの受容体の活性を調節し、神経伝達物質の放出とシグナル伝達経路の変化につながります。具体的には、LY395756は、前頭前皮質におけるN-メチル-D-アスパラギン酸受容体の発現と機能を強化することが示されており、これは動物モデルにおける認知機能の改善に関連しています .

6. 類似の化合物との比較

LY395756は、代謝型グルタミン酸受容体2の作動薬であり、代謝型グルタミン酸受容体3の拮抗薬として作用する二重作用においてユニークです。類似の化合物には、以下が含まれます。

DCG-IV: 代謝型グルタミン酸受容体2と代謝型グルタミン酸受容体3の混合作動薬。

LY354740: 代謝型グルタミン酸受容体2と代謝型グルタミン酸受容体3の作動薬。LY395756は、これらの受容体の活性を選択的に調節する能力においてこれらの化合物とは異なり、これらの受容体の異なる役割を研究するための貴重なツールとなります

生化学分析

Biochemical Properties

It has been suggested that this compound exhibits an unexpected mGlu2 agonist/mGlu3 antagonist pharmacological profile . This indicates that it may interact with metabotropic glutamate 2 (mGlu2) and 3 (mGlu3) receptors, potentially influencing their activity .

Cellular Effects

Given its potential interaction with mGlu2 and mGlu3 receptors, it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may bind to mGlu2 and mGlu3 receptors, potentially influencing their activity

準備方法

The synthesis of LY395756 involves several steps, including the formation of a bicyclic structure with amino and carboxylic acid functional groups. . Industrial production methods for LY395756 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

化学反応の分析

LY395756 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: LY395756 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

科学的研究の応用

化学: 代謝型グルタミン酸受容体とその神経伝達における役割を研究するためのツールとして。

生物学: グルタミン酸受容体の調節が細胞シグナル伝達経路に与える影響を調べるために。

類似化合物との比較

LY395756 is unique in its dual action as an agonist at metabotropic glutamate receptor 2 and an antagonist at metabotropic glutamate receptor 3. Similar compounds include:

DCG-IV: A mixed agonist at metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3.

LY354740: An agonist at metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3. LY395756 differs from these compounds in its ability to selectively modulate the activity of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, making it a valuable tool for studying the distinct roles of these receptors

特性

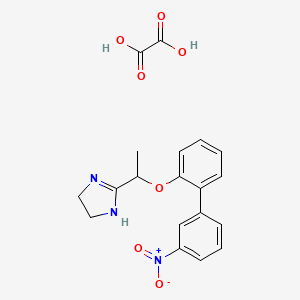

IUPAC Name |

(1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4+,5+,6+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVZICWQBFTOJX-QNDZYWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C1C2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)